N-((1H-Indol-2-yl)methyl)-N-ethylethanamine
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Overview
Description
N-((1H-Indol-2-yl)methyl)-N-ethylethanamine: is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine typically involves the reaction of indole derivatives with diethylamine. One common method is the alkylation of indole-2-carboxaldehyde with diethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: N-((1H-Indol-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-((1H-Indol-2-yl)methyl)-N-ethylethanamine is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of new synthetic methodologies and the exploration of reaction mechanisms .
Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. These compounds have shown promise in various assays for antimicrobial, antiviral, and anticancer activities .
Medicine: In medicine, indole derivatives are investigated for their therapeutic potential. This compound and its analogs are explored for their potential as drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its role as an intermediate in the synthesis of various industrial products highlights its importance in chemical manufacturing .
Mechanism of Action
The mechanism of action of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with biological macromolecules, further influencing its biological activity .
Comparison with Similar Compounds
Tryptamine: A naturally occurring indole derivative with similar structural features.
Serotonin: Another indole derivative that acts as a neurotransmitter.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Uniqueness: N-((1H-Indol-2-yl)methyl)-N-ethylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKZFKQVUVQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-16-3 |
Source
|
Record name | N,N-Diethyl-1H-indole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3978-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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